molecular formula C15H19ClN2O2 B2494701 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride CAS No. 2138086-92-5

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride

Cat. No.: B2494701
CAS No.: 2138086-92-5
M. Wt: 294.78
InChI Key: HILAUWRJZXQCBC-UHFFFAOYSA-N
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Description

The compound 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione hydrochloride (CAS: 2138086-92-5) is a synthetic derivative of isoindole-1,3-dione, characterized by a cyclohexylmethylamino substituent at the 4-position of the isoindole ring. It is marketed as an industrial-grade chemical (98% purity) for pharmaceutical and fine chemical applications, with a molecular formula of C₁₆H₂₀ClN₂O₂ and a molar mass of 307.80 g/mol . Its structural features include:

  • Isoindole-1,3-dione core: A planar aromatic system with electron-withdrawing ketone groups.
  • 4-(Methylamino)cyclohexyl group: A cyclohexane ring substituted with a methylamino group, conferring stereochemical complexity (mixture of isomers) .
  • Hydrochloride salt: Enhances solubility and stability for industrial handling .

Properties

IUPAC Name

2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19;/h2-5,10-11,16H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILAUWRJZXQCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride typically involves the reaction of 4-(methylamino)cyclohexanone with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Substituents Similarity Score* Key Differences
Target Compound (2138086-92-5) Isoindole-1,3-dione 4-(Methylamino)cyclohexyl, HCl - Reference compound
2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione (A753886) Isoindole-1,3-dione 4-Oxocyclohexylmethyl 0.86 Oxo group instead of methylamino; neutral form
2-(2-Aminoethyl)isoindoline-1,3-dione HCl (A456416) Isoindoline-1,3-dione 2-Aminoethyl, HCl 0.76 Saturated isoindoline ring; simpler aliphatic chain
2-(4-Dimethylamino-2-oxobut-3-enyl)-isoindole-1,3-dione Isoindole-1,3-dione Enaminone (dimethylamino, ketone) - Conjugated enaminone system; no cyclohexyl group
Lurasidone Impurity (139563-25-0) Hexahydro-4,7-methanoisoindole Benzisothiazolyl-piperazinyl-methyl - Polycyclic core; antipsychotic impurity
4-Chloroisoindoline HCl (924304-73-4) Isoindoline 4-Chloro substituent - Saturated ring; halogenated derivative

*Similarity scores derived from structural fingerprint analysis .

Pharmacological and Industrial Relevance

  • Target Compound: Potential applications as a pharmaceutical intermediate (e.g., kinase inhibitors or neuroactive agents) due to the methylamino group’s basicity and the cyclohexyl group’s lipophilicity .
  • Lurasidone Impurities : Demonstrate the isoindole-dione core’s role in antipsychotic drug metabolism, though the target compound lacks the benzisothiazole-piperazine moiety critical for dopamine receptor binding .
  • Enaminone Analogues: Exhibit antimicrobial or anticancer activity in studies, but the target compound’s cyclohexyl group may alter bioavailability and target selectivity .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues like 2-(4-oxocyclohexylmethyl)isoindole-1,3-dione .
  • Steric Effects: The methylamino-cyclohexyl group introduces stereochemical complexity (mixture of isomers), unlike planar enaminone derivatives .

Biological Activity

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the treatment of neurological disorders. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H15ClN2O2
  • Molecular Weight : 270.73 g/mol
  • CAS Number : 2138086-92-5
  • Structure : The compound features an isoindole core substituted with a methylamino group and a cyclohexyl moiety.

Research indicates that this compound acts primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition is crucial as excessive nitric oxide production is implicated in various central nervous system (CNS) disorders.

Key Mechanisms:

  • Inhibition of nNOS : The compound selectively inhibits nNOS, which is associated with reducing neuroinflammation and neuronal damage in models of neuropathic pain .
  • Modulation of Pain Pathways : In vivo studies have shown that this compound can reverse thermal hyperalgesia in spinal nerve ligation models, suggesting its potential utility in treating neuropathic pain .

Biological Activity Data

Biological ActivityEffectSource
nNOS InhibitionSignificant reduction in nitric oxide production
Pain ModulationReversal of hyperalgesia in animal models
Safety ProfileMinimal off-target effects at 80 CNS receptors

Case Studies and Research Findings

  • Neuropharmacological Study :
    • A study evaluated the effects of this compound on neuropathic pain. Results indicated that the compound significantly alleviated pain symptoms without causing cardiovascular side effects typically associated with other nNOS inhibitors .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have been conducted to optimize the efficacy of similar compounds. These studies revealed that modifications to the cyclohexyl group could enhance selectivity and potency against nNOS while reducing adverse effects .
  • Safety and Toxicology :
    • Toxicological assessments classified the compound as having moderate skin irritation potential and serious eye irritation risks, necessitating cautious handling in laboratory settings .

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